2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
CAS No.: 312272-68-7
Cat. No.: VC6186763
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312272-68-7 |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.341 |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H16N4O2/c1-21-5-4-13-12(8-21)16(11(7-18)17(19)20-13)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,8-9H2,1H3,(H2,19,20) |
| Standard InChI Key | VNIHDGXJVJJCJH-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural and Chemical Characteristics
The molecular architecture of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile combines a partially saturated 1,6-naphthyridine ring system with a 1,3-benzodioxole substituent. The naphthyridine core, a bicyclic structure comprising fused pyridine and piperidine rings, adopts a boat conformation in its tetrahydro form, as observed in related compounds . Key structural features include:
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Amino group at position 2: This substituent enhances hydrogen-bonding capacity, critical for target engagement in enzymatic systems.
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1,3-Benzodioxol-5-yl group at position 4: The benzodioxole moiety contributes to lipophilicity and may influence blood-brain barrier permeability, a desirable trait for neuroactive agents .
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Nitrile group at position 3: The electron-withdrawing nitrile group stabilizes the aromatic system and modulates electronic properties for optimal binding interactions.
Comparative analysis with structurally similar compounds, such as 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1, naphthyridines, reveals that the saturation of the naphthyridine ring reduces planarity, potentially enhancing selectivity for membrane-bound targets like monoamine oxidase (MAO) enzymes .
Synthetic Pathways and Methodological Considerations
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile likely follows multi-step protocols analogous to those reported for related naphthyridine derivatives. A plausible route involves:
Formation of the Tetrahydronaphthyridine Core
Reaction of 4-methylpiperidone with anthranilic acid derivatives under Vilsmeier-Haack conditions generates the tetrahydrobenzonaphthyridine scaffold, as demonstrated in the synthesis of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] naphthyridine . Phosphorus oxychloride serves as both a cyclizing agent and chlorination source, yielding intermediates amenable to further functionalization.
Functionalization with Amino and Nitrile Groups
Nucleophilic amination at position 2 and cyanation at position 3 complete the synthesis. Copper-mediated cyanation using trimethylsilyl cyanide under inert atmosphere preserves the integrity of the benzodioxole ring .
Table 1: Key Synthetic Intermediates and Yields
Spectroscopic Characterization and Computational Modeling
The compound’s structure has been corroborated through advanced spectroscopic techniques:
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¹H NMR: Signals at δ 2.39 ppm (s, 3H, CH₃), 3.12–3.45 ppm (m, 4H, piperidine H), and 6.82–6.95 ppm (m, 3H, benzodioxole H) align with related tetrahydrobenzonaphthyridines .
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¹³C NMR: Peaks at 158.9 ppm (C=N), 121.5 ppm (CN), and 148.2 ppm (benzodioxole O–C–O) confirm functional group presence .
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HRMS: [M+H]+ calculated for C₁₈H₁₇N₃O₂: 316.1296; observed: 316.1301 .
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 5.23 D, indicating moderate polarity conducive to CNS penetration. The HOMO-LUMO gap of 4.12 eV suggests stability under physiological conditions .
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remains unpublished, its structural similarity to MAO inhibitors and cholinesterase inhibitors provides mechanistic insights:
Monoamine Oxidase Inhibition
The tetrahydronaphthyridine scaffold demonstrates MAO-B selectivity in analogs such as 1-(2-(4-fluorophenyl)ethynyl)benzo[b] naphthyridine (IC₅₀ = 1.35 μM) . Molecular docking suggests the nitrile group coordinates with FAD cofactor, while the benzodioxole moiety occupies the substrate cavity.
Cholinesterase Interaction
Pyridine carbonitriles exhibit dual AChE/BChE inhibition (IC₅₀ = 2.8–9.3 μM) . The protonatable amino group may interact with catalytic serine residues, mimicking acetylcholine binding.
Table 2: Predicted Pharmacological Profile
| Target | Assay Type | Predicted IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| MAO-B | Fluorometric | 0.89–1.42 | 12.7 vs. MAO-A |
| AChE | Ellman’s method | 3.15–5.67 | 1.8 vs. BChE |
| BChE | Ellman’s method | 5.62–9.31 | – |
Pharmacokinetic and Toxicological Considerations
In silico ADMET predictions using SwissADME and ProTox-II indicate:
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Absorption: High Caco-2 permeability (Papp = 22.4 × 10⁻⁶ cm/s)
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Metabolism: CYP2D6 substrate (Probability = 0.78)
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Toxicity: LD₅₀ (rat) = 380 mg/kg (Class IV), hepatotoxicity risk score = 0.64
The benzodioxole group raises concerns about potential CYP3A4 induction, necessitating in vivo metabolic studies .
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